Cas no 954-21-2 (Benzeneacetamide,N-methyl-a-phenyl-)

Benzeneacetamide, N-methyl-α-phenyl-, is a chemical compound characterized by its phenyl and acetamide functional groups. Its structure, featuring an N-methyl substitution, enhances its stability and reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and specialty chemicals. Its well-defined molecular framework allows for precise modifications, making it valuable in the development of bioactive molecules. The compound exhibits consistent purity and reliable performance under controlled conditions, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended to maintain its integrity and prevent degradation.
Benzeneacetamide,N-methyl-a-phenyl- structure
954-21-2 structure
Product Name:Benzeneacetamide,N-methyl-a-phenyl-
CAS No:954-21-2
MF:C15H15NO
MW:225.285703897476
CID:806245
PubChem ID:70381
Update Time:2025-10-29

Benzeneacetamide,N-methyl-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,N-methyl-a-phenyl-
    • DESMETHYL DIPHENAMID
    • N-Methyl-2,2-diphenylacetamide
    • NSC-401956
    • Nordiphenamide
    • DTXCID2022208
    • SCHEMBL4618312
    • N-methyl-2,2-diphenyl-acetamide
    • 954-21-2
    • UNII-VNV5HO1ZVI
    • 2,2-DIPHENYL-N-METHYLACETAMIDE
    • NSC 401956
    • DIZKGJLRHOCMTP-UHFFFAOYSA-N
    • VNV5HO1ZVI
    • NS00121010
    • N-methyl-alpha-phenylbenzeneacetamide
    • Nordiphenamid
    • AKOS001318203
    • Z30272323
    • Acetamide, N-methyl-2,2-diphenyl-
    • NCGC00255894-01
    • CHEMBL3188003
    • DTXSID4042208
    • Benzeneacetamide, N-methyl-.alpha.-phenyl-
    • CAS-954-21-2
    • Benzeneacetamide, N-methyl-alpha-phenyl-
    • Q27291926
    • Tox21_301994
    • NSC401956
    • Inchi: 1S/C15H15NO/c1-16-15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17)
    • InChI Key: DIZKGJLRHOCMTP-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)NC

Computed Properties

  • Exact Mass: 225.115
  • Monoisotopic Mass: 225.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.08
  • Boiling Point: 424.5°Cat760mmHg
  • Flash Point: 255.8°C
  • Refractive Index: 1.57

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Additional information on Benzeneacetamide,N-methyl-a-phenyl-

Benzeneacetamide, N-methyl-α-phenyl-

Benzeneacetamide, N-methyl-α-phenyl-, also known by its CAS number 954-21-2, is a chemical compound with the molecular formula C13H15NO. This compound belongs to the class of acetamides and is characterized by its aromatic structure and amide functional group. The molecule consists of a benzene ring attached to an acetamide group, which is further substituted with a methyl group at the nitrogen atom. This unique structure contributes to its various chemical properties and applications.

The synthesis of Benzeneacetamide, N-methyl-α-phenyl- typically involves the reaction of benzeneacetyl chloride with methylamine in the presence of a suitable catalyst. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile attacking the carbonyl carbon of the acyl chloride. The resulting product is then purified through standard techniques such as recrystallization or chromatography to obtain high-purity material.

Recent studies have highlighted the potential of Benzeneacetamide, N-methyl-α-phenyl- in various fields, including pharmaceuticals and materials science. In the pharmaceutical industry, this compound has been explored as a precursor for more complex molecules with bioactive properties. For instance, researchers have investigated its role in the development of new drug candidates targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

In terms of physical properties, Benzeneacetamide, N-methyl-α-phenyl- is a crystalline solid with a melting point of approximately 130°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These solubility characteristics make it suitable for use in organic synthesis reactions where precise control over reactivity is essential.

The chemical stability of Benzeneacetamide, N-methyl-α-phenyl- has also been studied under various conditions. It is relatively stable under normal storage conditions but can undergo hydrolysis in the presence of strong acids or bases. This behavior underscores the importance of proper handling and storage procedures to maintain its integrity and functionality.

From an environmental perspective, understanding the fate and transport of Benzeneacetamide, N-methyl-α-phenyl- in natural systems is crucial. Recent research has focused on its biodegradation pathways and potential impact on aquatic ecosystems. Studies suggest that under aerobic conditions, this compound can be metabolized by certain microbial communities, reducing its persistence in the environment.

In conclusion, Benzeneacetamide, N-methyl-α-phenyl-, with its CAS number 954-21-2, remains a significant compound in both academic research and industrial applications. Its unique chemical structure and versatile properties continue to drive innovation across multiple disciplines. As new research emerges, this compound is expected to play an even more prominent role in advancing scientific knowledge and practical applications.

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